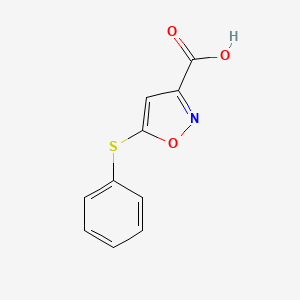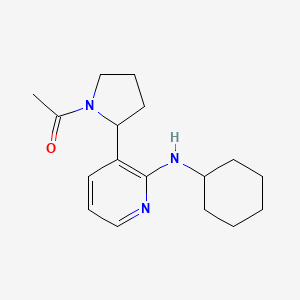
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclohexylamino group
Méthodes De Préparation
The synthesis of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these reactions for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, while the cyclohexylamino group can enhance the compound’s affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include those with pyrrolidine and pyridine rings, such as pyrrolizines and pyrrolidine-2-one derivatives . These compounds share some structural features but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone lies in its combination of these rings with a cyclohexylamino group, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25N3O |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-[2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13(21)20-12-6-10-16(20)15-9-5-11-18-17(15)19-14-7-3-2-4-8-14/h5,9,11,14,16H,2-4,6-8,10,12H2,1H3,(H,18,19) |
Clé InChI |
GCNASWILRRCXCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
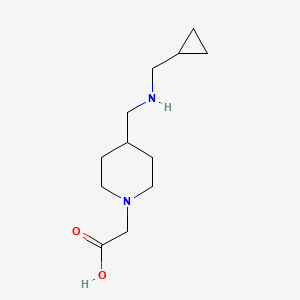
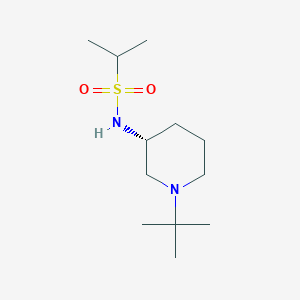
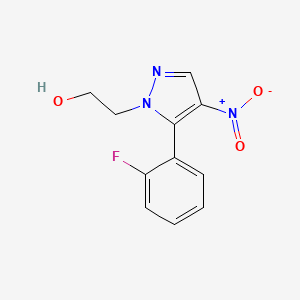



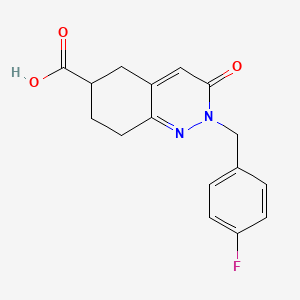



![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
